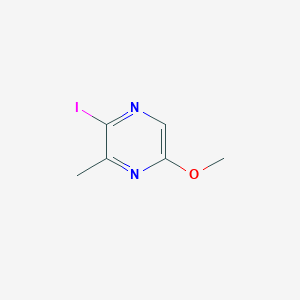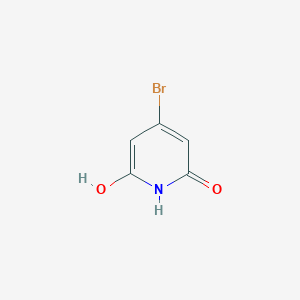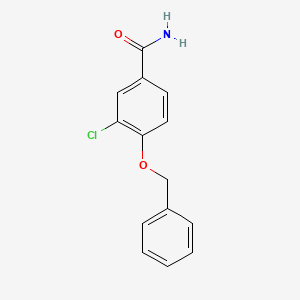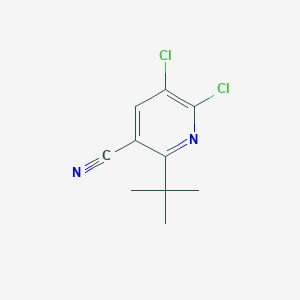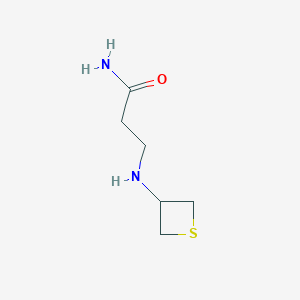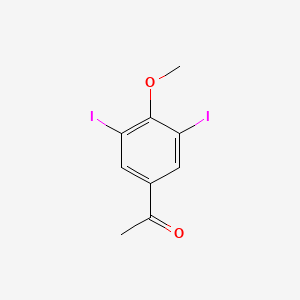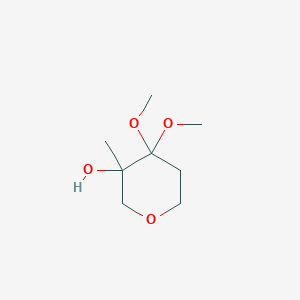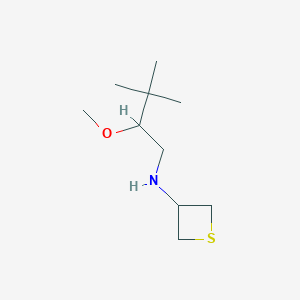
N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.35 g/mol . This compound is known for its unique structure, which includes a thietan ring and a methoxy group, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
The synthesis of N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine involves several steps. One common method includes the reaction of 2-methoxy-3,3-dimethylbutylamine with a thietan-3-one derivative under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thietan ring and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(2-Methoxy-3-methylbutyl)thietan-3-amine: This compound has a similar structure but differs in the substitution pattern on the butyl group, which may result in different reactivity and applications.
N-(2-Methoxy-3,3-dimethylbutyl)thietan-2-amine: The position of the thietan ring is different, which can influence the compound’s chemical properties and biological activities.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(2-methoxy-3,3-dimethylbutyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NOS/c1-10(2,3)9(12-4)5-11-8-6-13-7-8/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
TXWWXLYLEAMRHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CNC1CSC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


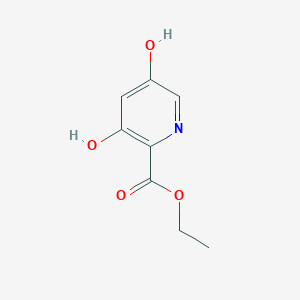
![methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B13016781.png)
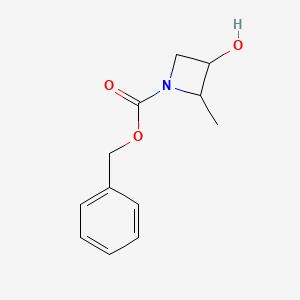
![2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13016789.png)
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
